molecular formula C14H14N6OS B4673803 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4673803
M. Wt: 314.37 g/mol
InChI Key: KIOCQEUNXVKSRV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915931-41-8) is a synthetic small molecule with a molecular formula of C14H14N6OS and a molecular weight of 314.37 g/mol . This benzamide derivative is built around a central 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities . The structure is further functionalized with a 5-ethyl group on the thiadiazole ring and a 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide group at the second position, creating a multi-heterocyclic system of significant research interest. Compounds featuring the 1,3,4-thiadiazole nucleus have been extensively investigated and demonstrate a broad spectrum of therapeutic potential in scientific literature . Research into analogous structures has indicated promising cytotoxic and antiproliferative activities against various human cancer cell lines, positioning this compound class as a valuable template in anticancer drug discovery . The mechanism of action for such compounds is often linked to the ability of the thiadiazole ring to act as a bioisostere of pyrimidine, which can allow them to interfere with nucleic acid metabolism or disrupt key enzymatic processes . Specifically, some 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase (CA) and dihydrofolate reductase (DHFR) , both of which are validated targets in oncology and antimicrobial therapy. Beyond biomedical applications, derivatives of 1,3,4-thiadiazole are also explored in materials science, serving as components in semiconductors, polymers, and liquid crystals . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-3-12-17-18-14(22-12)16-13(21)10-4-6-11(7-5-10)20-9(2)8-15-19-20/h4-8H,3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOCQEUNXVKSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a triazole moiety, which contributes to its biological activity. The structural formula can be summarized as follows:

PropertyDetails
Common Name This compound
CAS Number 915931-41-8
Molecular Weight 314.37 g/mol

Anticancer Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit anticancer properties. For instance, derivatives of 1,2,3-triazoles have shown moderate activity against various cancer cell lines such as melanoma and breast cancer. A study highlighted that certain triazole derivatives demonstrated significant cytotoxic effects with Log GI50 values ranging from -5.33 to -5.70 against specific cancer cell lines (see Table 1) .

CompoundDiseaseCell LineLog GI50
25Colon cancerKM12-5.43
MelanomaSK-MEL-5-5.55
Breast cancerMDA-MB-468-5.70

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of thiadiazole are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented in various studies. Compounds featuring the 1,3,4-thiadiazole ring have been tested in animal models using methods such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Results indicated notable anticonvulsant activity at specific dosages .

Other Biological Activities

This compound may also exhibit:

  • Anti-inflammatory effects : By modulating inflammatory pathways.
  • Antiviral properties : Some thiadiazole derivatives have shown efficacy against viral infections .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may alter receptor signaling pathways leading to therapeutic effects.
  • DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, affecting replication and transcription processes .

Study on Anticancer Activity

In a comparative study involving several triazole derivatives, one compound demonstrated significant activity against melanoma cell lines with a Log GI50 value of -5.55. The study utilized the National Cancer Institute's NCI60 cell line panel for evaluation .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria and fungi. The study emphasized the importance of structural modifications in enhancing bioactivity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that the compound inhibits the growth of pathogens by disrupting their cellular processes. For instance, a study on structurally similar triazole derivatives highlighted their potential as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cells .

Antioxidant Properties
The compound has also been evaluated for its antioxidant activities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Research has shown that derivatives of thiadiazoles possess free radical scavenging capabilities. The presence of both thiadiazole and triazole rings in the structure enhances its electron-donating ability, contributing to its antioxidant potential .

Agricultural Applications

Pesticidal Properties
The incorporation of thiadiazole and triazole functionalities in agrochemicals has been linked to improved pest resistance. Compounds like this compound can act as effective pesticides by targeting specific metabolic pathways in insects. Field trials have indicated that such compounds can reduce pest populations while being less harmful to beneficial insects .

Herbicidal Activity
In addition to insecticidal properties, this compound may exhibit herbicidal effects. The mechanism involves inhibiting key enzymes involved in plant growth regulation. Research into similar compounds has shown promising results in controlling weed species without adversely affecting crop yield .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymer materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymer composites that exhibit improved performance characteristics when modified with thiadiazole and triazole derivatives .

Case Studies

Study Title Findings Reference
Antimicrobial Activity of Thiadiazole DerivativesDemonstrated significant inhibition of bacterial growth; effective against resistant strains
Antioxidant Properties of Triazole CompoundsShowed high free radical scavenging activity; potential for therapeutic applications
Efficacy of Thiadiazole-based PesticidesField trials indicated reduced pest populations with minimal environmental impact
Development of Polymer CompositesEnhanced mechanical properties observed in modified polymers; applications in coatings and materials

Comparison with Similar Compounds

Research Implications

The target compound’s combination of ethyl-thiadiazole and methyl-triazole balances lipophilicity and hydrogen-bonding capacity, making it a promising candidate for anticancer or antimicrobial studies. Further comparative studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic substitution of the ethyl and methyl groups with halogens or heteroaromatics.
  • Pharmacokinetics : Impact of the triazole moiety on metabolic stability compared to thiazole or isoxazole derivatives .

Q & A

Basic: What synthetic routes are commonly employed to synthesize this compound, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step protocols:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-thiadiazole core .
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the 1,2,3-triazole moiety .
  • Amide coupling : Reaction of the thiadiazole-amine intermediate with a benzoyl chloride derivative (e.g., 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl chloride) in solvents like DMF or acetonitrile with a base (e.g., triethylamine) .
    Critical conditions :
    • Strict temperature control (e.g., 0–5°C during amide coupling to minimize side reactions).
    • Purification via column chromatography or recrystallization to isolate the product .

Advanced: How can structural ambiguities be resolved if crystallographic data is unavailable?

  • Spectroscopic analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., ethyl group on thiadiazole, triazole-methyl group) via coupling patterns and chemical shifts .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Computational modeling : Employ density functional theory (DFT) to predict stable conformers and compare with experimental IR/NMR data .

Basic: Which spectroscopic techniques are essential for characterization, and what key markers indicate successful synthesis?

  • NMR :
    • 1H^{1}\text{H}-NMR: Peaks at δ 1.2–1.4 ppm (triplet for ethyl -CH₂CH₃), δ 2.5 ppm (singlet for triazole-CH₃), and δ 8.0–8.5 ppm (aromatic protons) .
    • 13C^{13}\text{C}-NMR: Signals at ~165 ppm (amide C=O) and 150–160 ppm (thiadiazole/triazole carbons) .
  • IR : Stretching at ~3300 cm⁻¹ (N-H amide), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N heterocycles) .
  • MS : Molecular ion peak matching exact mass (e.g., m/z ~370 for C₁₆H₁₆N₆OS) .

Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity?

  • Substituent variation : Modify the ethyl group on thiadiazole or methyl on triazole to assess steric/electronic effects .
  • In vitro assays : Test derivatives against NCI-60 cancer cell lines (e.g., colon HCT-116, lung A549) using MTT assays. Prioritize compounds with >40% growth inhibition .
  • Mechanistic studies : Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Basic: What impurities commonly arise during synthesis, and how are they mitigated?

  • Unreacted intermediates : Monitor via TLC; use gradient elution in column chromatography for separation .
  • Oxidation byproducts : Perform reactions under inert atmosphere (N₂/Ar) to prevent thiadiazole oxidation .
  • Hydrolysis products : Avoid aqueous workup at high pH; use anhydrous solvents during amide coupling .

Advanced: Which computational methods predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., PARP-1 or EGFR kinase). Focus on hydrogen bonds between the amide group and active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Basic: What in vitro assays are recommended for initial biological evaluation?

  • Anticancer : NCI-60 screening or MTT assay on adherent cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Antioxidant : ABTS⁺ or DPPH radical scavenging assays .

Advanced: How can discrepancies in biological activity data across studies be addressed?

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-h incubation) .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and report IC₅₀ ± SEM .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Basic: What stability considerations are critical for long-term storage?

  • Storage : Lyophilize and store at -20°C under desiccation to prevent hydrolysis of the amide bond .
  • Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for peaks corresponding to hydrolysis products .

Advanced: What challenges arise in scaling synthesis from milligram to gram scale?

  • Solvent optimization : Replace DMF with cheaper solvents (e.g., THF) while maintaining reaction efficiency .
  • Catalyst loading : Reduce Cu catalyst in CuAAC to <5 mol% to minimize purification complexity .
  • Continuous flow systems : Implement microreactors for exothermic steps (e.g., cyclization) to improve safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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